
1-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione typically involves the formation of the pyrazole ring followed by its attachment to the pyrrolidine-2,5-dione moiety. Common synthetic routes include:
Cyclocondensation Reactions: These reactions involve the condensation of hydrazines with 1,3-diketones to form pyrazoles.
One-Pot Multi-Component Reactions: These reactions allow for the simultaneous formation of multiple bonds in a single reaction vessel, often under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazole derivatives.
Scientific Research Applications
1-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Such as 3,5-dimethylpyrazole and 4-nitropyrazole.
Pyrrolidine Derivatives: Such as pyrrolidine-2,5-dione and N-methylpyrrolidine.
Uniqueness
1-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione is unique due to its dual functionality, combining the properties of both pyrazole and pyrrolidine rings
Properties
Molecular Formula |
C9H12N4O2 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-[2-(4-aminopyrazol-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H12N4O2/c10-7-5-11-12(6-7)3-4-13-8(14)1-2-9(13)15/h5-6H,1-4,10H2 |
InChI Key |
WTBZJZWAIUFBTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


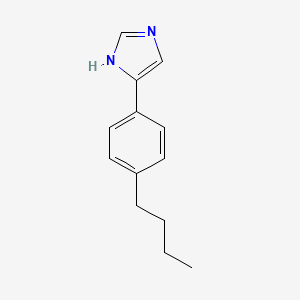
![Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride](/img/structure/B13493602.png)
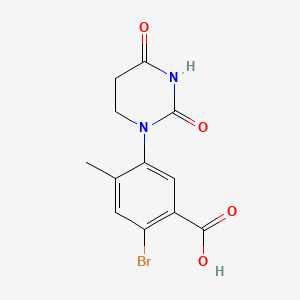
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13493617.png)
![6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13493623.png)

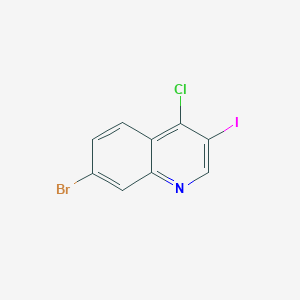
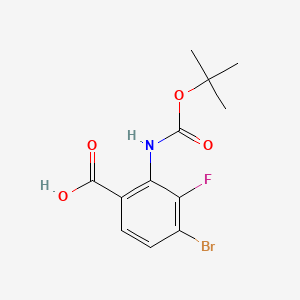
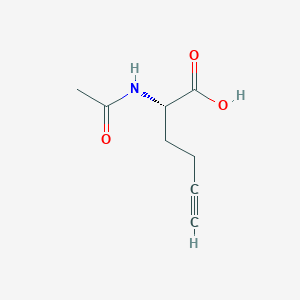
![Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13493647.png)
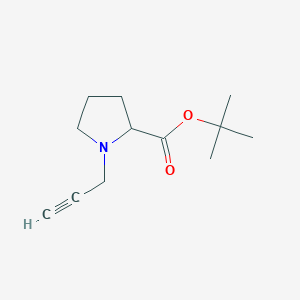

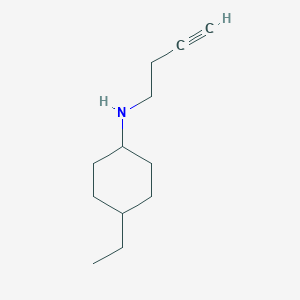
![2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13493685.png)
